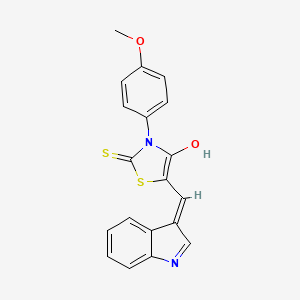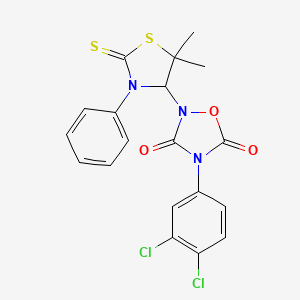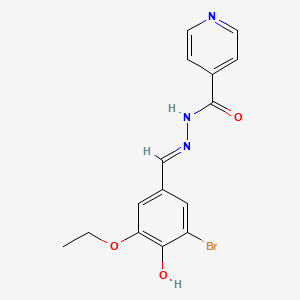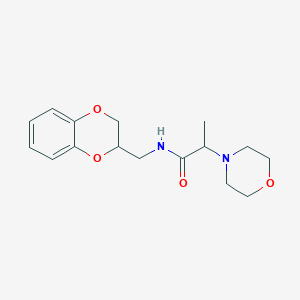
5-(1H-indol-3-ylmethylene)-3-(4-methoxyphenyl)-2-thioxo-1,3-thiazolidin-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(1H-indol-3-ylmethylene)-3-(4-methoxyphenyl)-2-thioxo-1,3-thiazolidin-4-one, also known as compound 1, is a synthetic compound that has gained attention in the scientific community due to its potential pharmacological properties. This compound has been studied for its potential use in treating various diseases, including cancer, inflammation, and neurodegenerative disorders. In
作用机制
The exact mechanism of action of 5-(1H-indol-3-ylmethylene)-3-(4-methoxyphenyl)-2-thioxo-1,3-thiazolidin-4-one 1 is not fully understood. However, it is believed that 5-(1H-indol-3-ylmethylene)-3-(4-methoxyphenyl)-2-thioxo-1,3-thiazolidin-4-one 1 may exert its pharmacological effects by inhibiting various enzymes and signaling pathways involved in cancer, inflammation, and neurodegeneration.
Biochemical and Physiological Effects:
Compound 1 has been shown to have several biochemical and physiological effects. In cancer cells, 5-(1H-indol-3-ylmethylene)-3-(4-methoxyphenyl)-2-thioxo-1,3-thiazolidin-4-one 1 has been shown to induce apoptosis, inhibit cell proliferation, and disrupt the cell cycle. Inflammatory cells, 5-(1H-indol-3-ylmethylene)-3-(4-methoxyphenyl)-2-thioxo-1,3-thiazolidin-4-one 1 has been shown to reduce the production of pro-inflammatory cytokines and chemokines. In neurodegenerative disorders, 5-(1H-indol-3-ylmethylene)-3-(4-methoxyphenyl)-2-thioxo-1,3-thiazolidin-4-one 1 has been shown to protect against oxidative stress and reduce neuroinflammation.
实验室实验的优点和局限性
One advantage of using 5-(1H-indol-3-ylmethylene)-3-(4-methoxyphenyl)-2-thioxo-1,3-thiazolidin-4-one 1 in lab experiments is its potent pharmacological properties. Compound 1 has been shown to have activity against several disease states, making it a promising 5-(1H-indol-3-ylmethylene)-3-(4-methoxyphenyl)-2-thioxo-1,3-thiazolidin-4-one for drug development. However, one limitation of using 5-(1H-indol-3-ylmethylene)-3-(4-methoxyphenyl)-2-thioxo-1,3-thiazolidin-4-one 1 in lab experiments is its low solubility in water, which can make it difficult to work with in certain assays.
未来方向
There are several future directions for the study of 5-(1H-indol-3-ylmethylene)-3-(4-methoxyphenyl)-2-thioxo-1,3-thiazolidin-4-one 1. One area of research could be to explore the potential of 5-(1H-indol-3-ylmethylene)-3-(4-methoxyphenyl)-2-thioxo-1,3-thiazolidin-4-one 1 as a treatment for other diseases, such as Alzheimer's disease or multiple sclerosis. Another area of research could be to investigate the mechanism of action of 5-(1H-indol-3-ylmethylene)-3-(4-methoxyphenyl)-2-thioxo-1,3-thiazolidin-4-one 1 in more detail, which could lead to the development of more potent and specific 5-(1H-indol-3-ylmethylene)-3-(4-methoxyphenyl)-2-thioxo-1,3-thiazolidin-4-ones. Additionally, further studies could be conducted to optimize the synthesis of 5-(1H-indol-3-ylmethylene)-3-(4-methoxyphenyl)-2-thioxo-1,3-thiazolidin-4-one 1, which could lead to increased yields and lower costs.
合成方法
The synthesis of 5-(1H-indol-3-ylmethylene)-3-(4-methoxyphenyl)-2-thioxo-1,3-thiazolidin-4-one 1 involves the reaction of 4-methoxybenzaldehyde, indole-3-carboxaldehyde, and thiosemicarbazide in the presence of acetic acid and ethanol. The reaction mixture is heated under reflux for several hours, and the resulting solid product is purified by recrystallization. The yield of 5-(1H-indol-3-ylmethylene)-3-(4-methoxyphenyl)-2-thioxo-1,3-thiazolidin-4-one 1 is typically around 60%.
科学研究应用
Compound 1 has been studied extensively for its potential pharmacological properties. One study found that 5-(1H-indol-3-ylmethylene)-3-(4-methoxyphenyl)-2-thioxo-1,3-thiazolidin-4-one 1 exhibited potent cytotoxicity against several cancer cell lines, including breast, lung, and colon cancer cells. Another study found that 5-(1H-indol-3-ylmethylene)-3-(4-methoxyphenyl)-2-thioxo-1,3-thiazolidin-4-one 1 had anti-inflammatory effects in a mouse model of acute lung injury. Additionally, 5-(1H-indol-3-ylmethylene)-3-(4-methoxyphenyl)-2-thioxo-1,3-thiazolidin-4-one 1 has been shown to have neuroprotective effects in a rat model of Parkinson's disease.
属性
IUPAC Name |
4-hydroxy-5-[(E)-indol-3-ylidenemethyl]-3-(4-methoxyphenyl)-1,3-thiazole-2-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N2O2S2/c1-23-14-8-6-13(7-9-14)21-18(22)17(25-19(21)24)10-12-11-20-16-5-3-2-4-15(12)16/h2-11,22H,1H3/b12-10- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUMRWJUNUQAMQP-BENRWUELSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=C(SC2=S)C=C3C=NC4=CC=CC=C43)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)N2C(=C(SC2=S)/C=C\3/C=NC4=CC=CC=C43)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[2-(3-chloro-4-methoxyphenyl)-1,3-benzoxazol-5-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B6131058.png)
![4-[2-(2,2-diphenylethyl)-4-morpholinyl]-4-oxobutanamide](/img/structure/B6131060.png)
![6-methyl-1-(4-methylphenyl)-2-[2-(4-morpholinyl)ethyl]-5-phenyl-4(1H)-pyrimidinone hydrochloride](/img/structure/B6131066.png)

![5-{1-[5-(3-methylphenyl)-2-furoyl]-2-pyrrolidinyl}-2-thiophenecarboxamide](/img/structure/B6131077.png)

![2-methyl-3-phenyl-7-(2-phenylethyl)pyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B6131085.png)
![4-bromo-2-[(9H-carbazol-9-ylimino)methyl]phenol](/img/structure/B6131098.png)
![N-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]ethanamine](/img/structure/B6131112.png)
![N-allyl-N'-{1-[2-(4-fluorophenyl)ethyl]-5-oxo-3-pyrrolidinyl}urea](/img/structure/B6131115.png)
![ethyl 4-(tetrahydro-2H-pyran-2-ylmethyl)-1-[(2E)-3-(2-thienyl)-2-propenoyl]-4-piperidinecarboxylate](/img/structure/B6131123.png)


![methyl 4-[2-(allylthio)-4,6-dioxo-3,4,5,6,7,8,9,10-octahydropyrimido[4,5-b]quinolin-5-yl]benzoate](/img/structure/B6131150.png)